molecular formula C22H26N6O5S2 B587736 BarA protein CAS No. 146835-03-2

BarA protein

Cat. No.: B587736
CAS No.: 146835-03-2
M. Wt: 518.607
InChI Key: WWTNLDQWEKRXNB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The BarA protein is a conserved sensor kinase integral to bacterial two-component systems (TCS), which regulate adaptive responses to environmental stimuli. Structurally, BarA is characterized by multiple domains: HAMP (histidine kinases, adenylyl cyclases, methyl-binding proteins, phosphatases), HisKA (histidine kinase acceptor), HATPaseC (histidine-associated ATPase C-terminal), REC (receiver domain), and HPT (histidine phosphotransferase), forming a hybrid histidine kinase . In Escherichia coli and Rahnella aquatilis, BarA partners with the response regulator UvrY to control virulence, biofilm formation, and motility . Autophosphorylation studies reveal BarA phosphorylates in a trans (intermolecular) manner, transferring phosphate to UvrY via a multi-step phosphorelay .

Properties

CAS No.

146835-03-2

Molecular Formula

C22H26N6O5S2

Molecular Weight

518.607

IUPAC Name

N-[2-[4-[(2S)-4-methylsulfonylmorpholin-2-yl]-1,3-thiazol-2-yl]-4-morpholin-4-ylphenyl]-1H-imidazole-2-carboxamide

InChI

InChI=1S/C22H26N6O5S2/c1-35(30,31)28-8-11-33-19(13-28)18-14-34-22(26-18)16-12-15(27-6-9-32-10-7-27)2-3-17(16)25-21(29)20-23-4-5-24-20/h2-5,12,14,19H,6-11,13H2,1H3,(H,23,24)(H,25,29)/t19-/m0/s1

InChI Key

WWTNLDQWEKRXNB-IBGZPJMESA-N

SMILES

CS(=O)(=O)N1CCOC(C1)C2=CSC(=N2)C3=C(C=CC(=C3)N4CCOCC4)NC(=O)C5=NC=CN5

Synonyms

BarA protein

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Other Histidine Kinases

BarA’s hybrid architecture distinguishes it from classical histidine kinases. While typical kinases (e.g., EnvZ in E. coli) lack REC and HPT domains, BarA’s multi-domain structure enables complex phosphorelay mechanisms.

Table 1: Domain Architecture of BarA vs. Other Proteins

Protein Organism Domains Present Phosphorylation Mechanism
BarA E. coli HAMP, HisKA, HATPaseC, REC, HPT Trans-autophosphorylation
BarA R. aquatilis HX2 HAMP, HisKA, HATPaseC, REC, HPT Trans-autophosphorylation
BvgS Bordetella pertussis PAS, HAMP, HisKA, HATPaseC, REC Multi-step phosphorelay
Typical Histidine Kinase (e.g., EnvZ) E. coli PAS, HisKA, HATPaseC Cis-autophosphorylation

Note: BvgS, a hybrid kinase in *Bordetella, shares REC domains but lacks HPT, highlighting BarA’s unique capacity for extended phosphorelay .*

Functional Roles Across Species

BarA’s biological impact varies by organism, reflecting niche-specific adaptations:

Table 2: Functional Diversity of BarA

Organism Function Phenotype of Knockout Reference
E. coli CFT073 Virulence regulation Reduced expression of virulence genes
R. aquatilis HX2 Biocontrol, motility, biofilm ↓ Motility, ↑ biofilm, ↓ biocontrol efficacy
Aspergillus nidulans Ceramide synthase (distinct protein) Impaired hyphal polarity, altered sporulation

Phosphorylation Mechanisms

BarA’s trans-autophosphorylation contrasts with classical kinases:

Table 3: Phosphorylation Mechanisms

Protein Phosphorylation Type Key Mutant Findings Reference
BarA (WT) Trans-intermolecular H302A/D718A mutants require cross-phosphorylation
EnvZ (Classical Kinase) Cis-intramolecular Single-step transfer to OmpR -

In vitro studies show BarA mutants (e.g., H302A) lack autophosphorylation alone but regain activity when mixed, confirming intermolecular mechanisms .

Research Findings and Implications

  • Structural Flexibility : BarA’s REC and HPT domains enable multi-step signaling, offering evolutionary advantages in complex environments .
  • Functional Plasticity : In R. aquatilis, BarA balances biofilm formation and motility, a trade-off critical for rhizosphere colonization .
  • Nomenclature Caution: Fungal BarA highlights the need for genomic context in protein studies to avoid functional misattribution .

Q & A

Q. What steps ensure reproducibility in BarA-related studies, particularly in animal infection models?

  • Methodological Answer : Adopt standardized protocols from the ARRIVE guidelines for animal experiments, including explicit reporting of inoculum preparation, infection routes, and blinding during outcome assessment. Open-access sharing of mutant strains (e.g., via BEI Resources) enhances cross-lab validation .

Q. How can researchers mitigate bias in interpreting BarA’s role in virulence when using industry-supplied reagents?

  • Methodological Answer : Disclose all commercial reagent lot numbers and validate critical findings with orthogonal methods (e.g., CRISPR-Cas9-edited strains vs. vendor-supplied mutants). Independent replication by third-party labs is encouraged .

Tables for Key Experimental Findings

BarA-Dependent Phenotype Method Used Key Observation Reference
Hemolysin secretionSDS-PAGE + Mass spectrometry110 kDa HlyA band reduced in barA mutants
Colonization in mouse UTICompetitive infection assays10-fold decrease in barA mutant CFUs in bladders
Cytotoxicity in HK-2 cellsLDH release assay40% reduction in cytotoxicity in barA mutants

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